molecular formula C12H27Cl2N3O B1395063 2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride CAS No. 1220029-95-7

2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride

Cat. No. B1395063
CAS RN: 1220029-95-7
M. Wt: 300.27 g/mol
InChI Key: XEWPRWLEWDELKM-UHFFFAOYSA-N
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Description

2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, also known as 2-PMPA, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of piperazine, a cyclic compound found in many pharmaceuticals, and is known to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Crystal Structure Analysis

2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, as part of the molecular structure of aripiprazole, has been studied for its detailed molecular structure and conformational forms. This research focuses on understanding how the compound crystallizes from different environments and its hydrogen-bonding capacity through the piperazinyl and dihydrocarbostyril functions (Tessler & Goldberg, 2006).

Synthesis Process Development

A green synthesis process for the preparation of related compounds has been developed. This process involves the reaction of dibenzo[b,f][1,4]thiazepine or its dihydrochloride salt with chloroethoxy ethanol in the presence of an inorganic base, yielding high purity products (Mahale et al., 2008).

New Manufacturing Procedures

New procedures for manufacturing cetirizine dihydrochloride, involving the intermediate synthesis of a compound related to 2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, have been elaborated. This involves O-alkylation and subsequent hydrolysis and salification steps (Reiter et al., 2012).

Kinetic and Mechanistic Studies

Kinetic and mechanistic studies have been conducted on the reactions involving compounds related to 2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride. These studies help in understanding the chemical behavior and potential applications of these compounds (Castro et al., 2001).

Antimicrobial and Anti-inflammatory Activities

Research has been conducted on the synthesis of novel derivatives containing the piperazinylmethyl group and their antimicrobial and anti-inflammatory activities. These studies explore the potential therapeutic applications of such compounds (Al-Omar et al., 2010).

Synthesis and Antitumor Activity

The synthesis and study of tertiary amino alcohols and their dihydrochlorides based on piperazine, including 2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, have been explored for their potential antitumor activity (Hakobyan et al., 2020).

properties

IUPAC Name

2-[4-(piperidin-3-ylmethyl)piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O.2ClH/c16-9-8-14-4-6-15(7-5-14)11-12-2-1-3-13-10-12;;/h12-13,16H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWPRWLEWDELKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(3-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride

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